molecular formula C7H8N4O2 B563439 Theobromine-d6 CAS No. 117490-40-1

Theobromine-d6

Cat. No.: B563439
CAS No.: 117490-40-1
M. Wt: 186.20 g/mol
InChI Key: YAPQBXQYLJRXSA-WFGJKAKNSA-N
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Description

Theobromine-d6 is an oxopurine.

Scientific Research Applications

  • Obesity Treatment : Theobromine has shown potential in alleviating diet-induced obesity in mice. It works by browning of iWAT (intramuscular White Adipose Tissue) and activating BAT (Brown Adipose Tissue), through inhibition of phosphodiesterase (PDE4D) activity in adipose tissues. This suggests its potential as a therapeutic compound for obesity (Jang et al., 2020).

  • Neurological Benefits : Theobromine up-regulates brain-derived neurotrophic factor (BDNF) and facilitates motor learning in mice. It acts as a PDE inhibitor, increasing intracellular cyclic adenosine monophosphate (cAMP), thus playing a crucial role in learning and memory (Yoneda et al., 2017).

  • Cancer Prevention : It has been found effective in preventing the proliferation of malignant glioblastoma by negatively regulating phosphodiesterase-4, extracellular signal-regulated kinase, Akt/mammalian target of Rapamycin kinase, and nuclear factor-kappa B (Sugimoto et al., 2014).

  • Lipoprotein Profile Modulation : Theobromine's effect on serum lipoprotein profiles in humans with low HDL-Cholesterol concentrations was studied, showing a reduction in cholesterol concentrations in LDL particles but no significant effect on HDL, VLDL, and CM subclasses (Jacobs et al., 2017).

  • Colon Cancer Chemoprevention : Theobromine has shown effectiveness in inhibiting 1,2-dimethylhydrazine-induced rat colon cancer by suppressing the Akt/GSK3β/β-catenin signaling pathway (Shojaei-Zarghani et al., 2020).

  • Neuronal Function and Protection : Theobromine targets adenosine receptors to control hippocampal neuronal function and protect against damage. It affects synaptic transmission and plasticity and provides neuroprotection in dementia-related conditions (Valada et al., 2022).

  • Dental Health : Theobromine has been studied for its effects on enamel hardness and resistance to demineralization, showing potential benefits for dental health (Herisa et al., 2017).

  • Nonalcoholic Fatty Liver Disease : Theobromine ameliorates nonalcoholic fatty liver disease by regulating hepatic lipid metabolism via the mTOR signaling pathway (Wei et al., 2020).

  • Temperature Effect on Antioxidant Properties : A study focused on how theobromine’s electronic and antioxidant properties change with temperature, which is important for its use in health and pharmaceuticals (Kiraz, 2019).

Biochemical Analysis

Biochemical Properties

Theobromine-d6, like its parent compound theobromine, interacts with various biomolecules. Its main mechanisms of action are the inhibition of phosphodiesterases and the blockade of adenosine receptors . These interactions influence many biochemical pathways involved in organism homeostasis .

Cellular Effects

This compound has been found to have significant effects on various types of cells. For instance, it has been shown to increase AMPK phosphorylation and inhibit adipocyte differentiation . It also reduces cellular oxidative stress and regulates gene expression . Furthermore, this compound has been found to have anti-inflammatory activity, which plays an important role in the therapeutic approach of COVID-19 .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It inhibits phosphodiesterases and blocks adenosine receptors . It also exhibits other important adenosine receptor-independent effects such as the reduction of cellular oxidative stress or regulation of gene expression .

Temporal Effects in Laboratory Settings

Theobromine, the parent compound, has been found to have long-term effects on cellular function .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, theobromine has been found to reduce kidney hypertrophy and albuminuria in a spontaneously hypertensive rat model of streptozotocin-induced diabetes when administered at a dose of 5 mg/kg per day .

Metabolic Pathways

The metabolic pathways that this compound is involved in are similar to those of theobromine. Theobromine is known to inhibit adenosine receptor A1 (AR1) signaling .

Transport and Distribution

Theobromine, the parent compound, is known to be slightly water-soluble and more fat-soluble, which affects its distribution within the body .

Subcellular Localization

Theobromine, the parent compound, is known to affect various subcellular compartments due to its ability to inhibit phosphodiesterases and block adenosine receptors .

Properties

IUPAC Name

3,7-bis(trideuteriomethyl)purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O2/c1-10-3-8-5-4(10)6(12)9-7(13)11(5)2/h3H,1-2H3,(H,9,12,13)/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAPQBXQYLJRXSA-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C(=O)NC(=O)N2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C=NC2=C1C(=O)NC(=O)N2C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40703028
Record name 3,7-Bis[(~2~H_3_)methyl]-3,7-dihydro-1H-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40703028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117490-40-1
Record name 3,7-Dihydro-3,7-di(methyl-d3)-1H-purine-2,6-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117490-40-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,7-Bis[(~2~H_3_)methyl]-3,7-dihydro-1H-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40703028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 117490-40-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The 1,3-methyl-7-alkylxanthine was thus converted to the corresponding 3-methyl-7-alkylxanthine. The results of the conversion reaction are shown in FIG. 2. It is seen that in using either of the substrates (caffeine or 1,3-dimethyl-7-propylxanthine) the transformant strain having pCA32A, i.e., P. putida IF-3-9C-21/pCA32A, produces the corresponding conversion product (theobromine or 3-methyl-7-propylxanthine, respectively) in an amount about 2 to 4 times that produced by P. putida IF-3-9C-21.
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